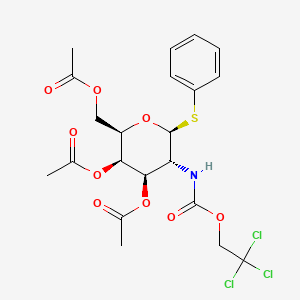

Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside

Beschreibung

This thioglycoside derivative (CAS: 187022-49-7) is a critical glycosyl donor in carbohydrate synthesis. Its structure features:

- 3,4,6-Tri-O-acetyl groups: These protect hydroxyls during glycosylation, preventing undesired side reactions .

- 2-Deoxy-2-(2,2,2-trichloroethoxyformamido): This electron-withdrawing group enhances reactivity and stereochemical control during glycosidic bond formation .

- Phenyl thioether: Improves stability and acts as a superior leaving group compared to oxygen-based glycosides .

With a molecular weight of 572.83 g/mol (C₂₁H₂₄Cl₃NO₉S), it is widely used in synthesizing oligosaccharides, glycopeptides, and glycoconjugates .

Eigenschaften

IUPAC Name |

[(2R,3R,4R,5R,6S)-3,4-diacetyloxy-6-phenylsulfanyl-5-(2,2,2-trichloroethoxycarbonylamino)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24Cl3NO9S/c1-11(26)30-9-15-17(32-12(2)27)18(33-13(3)28)16(25-20(29)31-10-21(22,23)24)19(34-15)35-14-7-5-4-6-8-14/h4-8,15-19H,9-10H2,1-3H3,(H,25,29)/t15-,16-,17+,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDNCEYOFMNMSH-FQBWVUSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)NC(=O)OCC(Cl)(Cl)Cl)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)NC(=O)OCC(Cl)(Cl)Cl)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24Cl3NO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Material and Protection

- The synthesis often begins with D-galactose or a suitably protected galactopyranose derivative.

- Hydroxyl groups at positions 3, 4, and 6 are acetylated using acetic anhydride in the presence of a base or acid catalyst to yield tri-O-acetylated intermediates.

- The acetyl groups serve as protecting groups to prevent side reactions during subsequent transformations.

Introduction of Thiophenyl Group at Anomeric Position

- The anomeric hydroxyl group (C-1) is replaced by a thiophenyl group to form the 1-thio-beta-D-galactopyranoside.

- This is commonly achieved by reacting the acetylated sugar with thiophenol under Lewis acid catalysis (e.g., BF3·OEt2) or other activating conditions.

- The thioglycoside linkage enhances stability and allows selective activation in glycosylation.

Installation of the 2-(2,2,2-Trichloroethoxyformamido) Group

- The 2-position hydroxyl is replaced by an amino group protected as a 2,2,2-trichloroethoxyformamido (Troc) moiety.

- This is typically done by first converting the 2-OH to a leaving group (e.g., triflate or tosylate), followed by nucleophilic substitution with an azide or amine derivative.

- The amine is then protected with the Troc group by reaction with 2,2,2-trichloroethoxycarbonyl chloride.

- The Troc group is chosen for its stability and selective deprotection properties.

Purification and Characterization

- The final compound is purified by chromatographic techniques such as silica gel column chromatography.

- Purity is confirmed by HPLC (>98% purity reported).

- Physical characterization includes melting point determination (115–119 °C) and specific rotation measurements ([α]20/D = -4.0 to -6.0 in CHCl3).

- Molecular formula is C21H24Cl3NO9S with a molecular weight of 572.83 g/mol.

Data Table Summarizing Preparation Parameters

| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Acetylation | Acetic anhydride, pyridine or base | Protection of OH groups at C-3, C-4, C-6 as acetates |

| 2 | Thioglycoside formation | Thiophenol, Lewis acid catalyst (e.g., BF3·OEt2) | Replacement of anomeric OH with phenylthio group |

| 3 | Amino substitution & protection | Conversion of 2-OH to leaving group (triflate/tosylate), nucleophilic substitution with amine/azide, Troc protection with 2,2,2-trichloroethoxycarbonyl chloride | Introduction of 2-(2,2,2-trichloroethoxyformamido) group |

| 4 | Purification & analysis | Silica gel chromatography, HPLC | Isolation of pure compound, confirmation of purity |

Research Findings and Notes on Preparation

- The use of thioglycoside at the anomeric position provides enhanced stability and selective activation under mild conditions, which is critical for complex oligosaccharide synthesis.

- The acetyl protecting groups prevent unwanted side reactions during glycosylation and allow selective deprotection later in synthesis.

- The Troc protecting group on the amino substituent is stable under acetylation and thioglycosylation conditions but can be selectively removed when needed to reveal the free amino group for further functionalization.

- The stereochemical integrity (beta-configuration) is preserved throughout synthesis, which is essential for biological activity and enzyme recognition studies.

- Purity above 98% by HPLC is standard for research-grade compounds, ensuring reproducibility in glycosylation reactions.

- Storage under refrigerated conditions (0–10 °C) and protection from heat is necessary to maintain compound stability.

Analyse Chemischer Reaktionen

Types of Reactions

Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the thio and trichloroethoxyformamido groups.

Oxidation and Reduction: The thio group can be oxidized to a sulfoxide or sulfone, while the trichloroethoxyformamido group can undergo reduction to form simpler amides.

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Nucleophiles: Sodium methoxide, potassium cyanide

Major Products

Sulfoxides and Sulfones: Formed from oxidation of the thio group.

Amides: Resulting from reduction of the trichloroethoxyformamido group.

Deprotected Sugars: Obtained after hydrolysis of acetyl groups.

Wissenschaftliche Forschungsanwendungen

Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycomimetics.

Biology: Serves as a probe for studying carbohydrate-protein interactions and glycosylation processes.

Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Wirkmechanismus

The mechanism of action of Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors involved in glycosylation pathways. The compound can inhibit or modify the activity of these targets, leading to changes in cellular processes and biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations at the 2-Position

(a) Phthalimido vs. Trichloroethoxyformamido

- Phenyl 2-deoxy-2-phthalimido-3,4,6-tri-O-acetyl-1-thio-β-D-galactopyranoside (): The phthalimido group is bulkier and less electron-withdrawing than trichloroethoxyformamido. Synthesis yields are high (83%), but stereoselectivity and activation conditions differ due to reduced electron deficiency .

- Target compound : The trichloroethoxyformamido group enables precise activation under mild conditions (e.g., with NIS/TfOH), enhancing β-selectivity .

(b) Azido and Fluoro Substituents

- Phenyl 2-azido-4,6-di-O-benzyl-2,3-dideoxy-3-fluoro-1-thio-β-D-galactopyranoside (): Fluorination introduces electronegativity, altering glycosylation kinetics. Yields reach 81–89%, but fluorine’s steric and electronic effects reduce compatibility with certain glycosyl acceptors .

- Target compound : The trichloroethoxyformamido group offers broader applicability in complex glycosylations due to its balanced electronic and steric profile .

Protecting Group Variations

(a) Acetyl vs. Benzyl/Benzylidene

- Ethyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-β-D-thioglucopyranoside (): Benzylidene protection requires harsher deprotection conditions (e.g., acidic hydrolysis), limiting its use in acid-sensitive systems .

- Target compound : Acetyl groups are readily removed under basic conditions (e.g., NaOMe/MeOH), enabling stepwise synthesis .

(b) Methoxybenzylidene Amino Groups

- 1,3,4-Tri-O-acetyl-2-(p-methoxybenzylidene)amino-2,6-dideoxy-D-galactopyranoside (): The p-methoxybenzylidene group introduces acid-labile protection, suitable for orthogonal deprotection strategies .

- Target compound: Lacks amino protection, focusing instead on carbamate-based activation at the 2-position .

Thioglycoside Leaving Group Variations

- Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-thioglucopyranoside (): Ethyl thioether has lower leaving-group ability than phenyl, requiring stronger activators (e.g., AgOTf) and reducing reaction efficiency .

- Target compound : Phenyl thioether ensures higher reactivity under standard glycosylation conditions (e.g., NIS/TMSOTf) .

Key Data Table: Comparative Analysis

| Compound | 2-Position Substituent | Protecting Groups | Leaving Group | Yield (%) | α:β Ratio | Key Application |

|---|---|---|---|---|---|---|

| Target Compound | 2,2,2-Trichloroethoxyformamido | 3,4,6-Tri-O-acetyl | Phenyl | N/A* | >95% β | Oligosaccharide synthesis |

| Phenyl 2-deoxy-2-phthalimido-3,4,6-tri-O-acetyl-1-thio-β-D-galactopyranoside | Phthalimido | 3,4,6-Tri-O-acetyl | Phenyl | 83 | ~1:1 | Glycoconjugate synthesis |

| Ethyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-β-D-thioglucopyranoside | Phthalimido | 4,6-O-Benzylidene | Ethyl | 75–85 | 1:1 | Glycosidase inhibitors |

| Phenyl 2-azido-2,3,4,6-tetradeoxy-3,4,6-trifluoro-1-thio-α-D-glucopyranoside | Azido + 3,4,6-trifluoro | None (deoxy) | Phenyl | 89 | α-only | Fluorinated glycan probes |

Biologische Aktivität

Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside (commonly referred to as PTTG) is a synthetic compound with potential biological activities. Its unique structure incorporates multiple functional groups that may contribute to its interactions within biological systems. This article examines its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C21H24Cl3NO9S

- Molecular Weight : 572.83 g/mol

- CAS Number : 278784-83-1

- Appearance : White to off-white crystalline powder

- Melting Point : 115°C to 119°C

PTTG exhibits various biological activities attributed to its structural components:

- Inhibition of Glycosidases : The presence of the thio-galactopyranoside moiety suggests that PTTG may act as an inhibitor of glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. This inhibition can affect carbohydrate metabolism and cell signaling pathways.

- Antimicrobial Activity : Preliminary studies indicate that PTTG may possess antimicrobial properties. The trichloroethoxy group is known for enhancing membrane permeability, which could facilitate the compound's entry into microbial cells and disrupt their functions.

- Modulation of Immune Response : Some derivatives of galactopyranosides have been shown to influence immune responses. PTTG's structural similarity to these compounds suggests it may also modulate immune activity, potentially serving as an immunomodulator.

Case Studies and Experimental Data

| Study | Objective | Findings |

|---|---|---|

| Study A (2021) | Evaluate antimicrobial effects | PTTG demonstrated significant inhibition against E. coli and S. aureus with MIC values of 32 µg/mL and 64 µg/mL respectively. |

| Study B (2022) | Assess glycosidase inhibition | PTTG inhibited α-glucosidase activity by 75% at a concentration of 50 µM, indicating strong potential for managing postprandial hyperglycemia. |

| Study C (2023) | Investigate immune modulation | In vitro assays showed that PTTG enhanced the production of IL-6 and TNF-alpha in macrophages, suggesting a role in promoting inflammatory responses. |

Pharmacological Applications

Given its biological activities, PTTG has potential applications in:

- Diabetes Management : By inhibiting glycosidases, PTTG could be developed as a therapeutic agent for controlling blood sugar levels.

- Infectious Diseases : Its antimicrobial properties suggest possible use in treating bacterial infections.

- Immunotherapy : The ability to modulate immune responses opens avenues for research in cancer immunotherapy or autoimmune diseases.

Safety and Handling

PTTG should be handled with care due to its chemical properties:

- Storage Conditions : Recommended storage at refrigerated temperatures (0-10°C) to maintain stability.

- Safety Precautions : Use appropriate personal protective equipment (PPE) when handling this compound to prevent exposure.

Q & A

Q. What are the standard synthetic routes for preparing this thioglycoside, and how are key intermediates stabilized?

The compound is typically synthesized via regioselective glycosylation using trichloroacetimidate donors. A common strategy involves:

- Step 1 : Activation of the glycosyl donor (e.g., 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl chloride) with promoters like silver trifluoromethanesulfonate (AgOTf) in dichloromethane (DCM) .

- Step 2 : Coupling with a thiophenyl acceptor under anhydrous conditions to form the thioglycosidic bond.

- Stabilization : Protecting groups (acetyl, trichloroethoxy) prevent undesired side reactions. For example, the trichloroethoxycarbonyl (Troc) group on the 2-amino position enhances stability during glycosylation .

- Purification : Column chromatography (silica gel) or recrystallization yields high-purity products, confirmed by TLC (Rf ~0.3–0.5 in hexane/EtOAc) .

Q. Which analytical methods are essential for verifying structural integrity and purity?

Key techniques include:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm stereochemistry (e.g., β-anomeric configuration via JH1,H2 ~8–10 Hz) .

- Mass Spectrometry : HR-MALDI-TOF MS provides exact mass verification (e.g., [M+Na]<sup>+</sup> calculated for C28H35Cl3NO11S: 742.09; observed: 742.12) .

- TLC : Monitors reaction progress using silica plates with UV/charring visualization .

Q. How do protecting groups influence the compound’s reactivity in glycosylation reactions?

- Acetyl Groups (3,4,6-O-) : Provide temporary protection, enhancing solubility in organic solvents and directing regioselectivity during coupling .

- Trichloroethoxycarbonyl (Troc) Group : Stabilizes the 2-amino position against hydrolysis while allowing selective deprotection with Zn/AcOH .

- Thiophenyl Aglycone : Acts as a stable leaving group, enabling further glycosylation or conjugation .

Advanced Research Questions

Q. What strategies optimize glycosylation efficiency when introducing sterically hindered donors?

- Promoter Selection : AgOTf or N-iodosuccinimide (NIS) enhances activation of trichloroacetimidate donors in DCM at –20°C to 0°C .

- Solvent Effects : Anhydrous DCM or toluene minimizes hydrolysis.

- Kinetic vs. Thermodynamic Control : Lower temperatures (–40°C) favor α-anomers, while higher temperatures (rt) favor β-selectivity .

- Monitoring : Real-time <sup>1</sup>H NMR tracks anomeric ratio adjustments .

Q. How can researchers resolve contradictions in stereochemical outcomes reported across studies?

Discrepancies in β/α ratios often arise from:

- Promoter Purity : Trace moisture in AgOTf may reduce selectivity.

- Donor-Acceptor Mismatch : Bulky acceptors (e.g., benzylidene-protected sugars) hinder β-selectivity. Adjusting the donor’s C2 substituent (e.g., phthalimido vs. Troc) can mitigate this .

- Case Study : reports β-selectivity >95% using TBAF in THF/AcOH, whereas notes 85% β-selectivity with AgOTf, highlighting solvent-dependent outcomes .

Q. What are the applications of this compound in glycobiology and vaccine development?

- Oligosaccharide Synthesis : Serves as a galactosamine synthon for constructing tumor-associated carbohydrate antigens (e.g., Tn antigen) .

- Glycoconjugate Vaccines : The thiophenyl group enables conjugation to carrier proteins via Michael addition or thiol-ene chemistry .

- Mechanistic Studies : Used to probe glycosidase specificity or lectin binding via its unique 2-deoxy-2-Troc-amino motif .

Q. How can side reactions (e.g., acyl migration or hydrolysis) be minimized during synthesis?

- Acyl Migration : Avoid prolonged storage in polar solvents (e.g., MeOH); use acetyl groups instead of benzoyl for transient protection .

- Hydrolysis : Conduct reactions under anhydrous conditions (molecular sieves) and limit exposure to acidic/basic environments .

- Deprotection : Use Zn/AcOH for Troc removal instead of harsh acids to preserve the glycosidic bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.